1-Phenylpropan-2-yl methanesulfonate
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Overview
Description
- It is a sulfonate ester, and its structure consists of a phenyl group attached to a propanone moiety, which in turn is linked to a methanesulfonate group.
- This compound is commonly used as a reagent in organic synthesis due to its versatile properties.
1-Phenylpropan-2-yl methanesulfonate: is a chemical compound with the systematic IUPAC name . Its molecular formula is .
Preparation Methods
Industrial Production: The industrial synthesis of 1-Phenylpropan-2-yl methanesulfonate involves gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst.
Laboratory-Scale Routes: Alternative laboratory methods include zeolite-catalyzed isomerization of phenyl propylene oxide and Friedel-Crafts alkylation of chloroacetone with benzene using aluminum chloride as a catalyst.
Chemical Reactions Analysis
Reactivity: 1-Phenylpropan-2-yl methanesulfonate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, it can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH).
Major Products: Reduction yields the corresponding alcohol, while substitution reactions can lead to various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Employed in the production of other compounds.
Mechanism of Action
- The exact mechanism by which 1-Phenylpropan-2-yl methanesulfonate exerts its effects depends on its specific application. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires a comparison with other related compounds. Unfortunately, specific similar compounds were not mentioned in the available data.
Similar Compounds: While I don’t have a direct list, related compounds may include other sulfonate esters, ketones, and benzene derivatives.
Properties
IUPAC Name |
1-phenylpropan-2-yl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-9(13-14(2,11)12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYZZLVTQKGSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976925 |
Source
|
Record name | 1-Phenylpropan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61380-47-0 |
Source
|
Record name | Benzeneethanol, alpha-methyl-, methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061380470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpropan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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